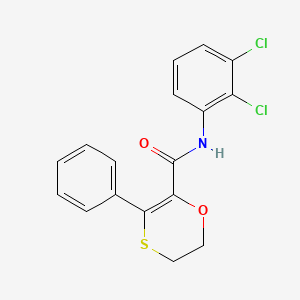amine](/img/structure/B12190684.png)
[(4-Butoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxy-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-3-methylphenyl)sulfonylamine typically involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(4-Butoxy-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxy-3-methylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Butoxy-3-methylphenyl)sulfonylamine
- (4-Butoxy-3-methylphenyl)sulfonylamine
Uniqueness
(4-Butoxy-3-methylphenyl)sulfonylamine is unique due to the presence of both a butoxy group and a methylcyclohexyl group, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H29NO3S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-butoxy-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C18H29NO3S/c1-4-5-12-22-18-11-10-16(13-15(18)3)23(20,21)19-17-9-7-6-8-14(17)2/h10-11,13-14,17,19H,4-9,12H2,1-3H3 |
InChI Key |
BBJDCDTVEBBBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12190611.png)
![(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12190634.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12190640.png)
![methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate](/img/structure/B12190647.png)
![4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12190651.png)
![4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12190654.png)
![N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12190660.png)

![1-({2'-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B12190676.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12190677.png)

